Hirudin (54-65) (desulfated)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

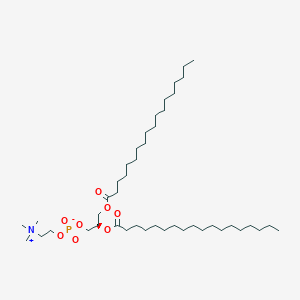

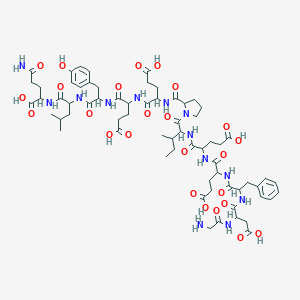

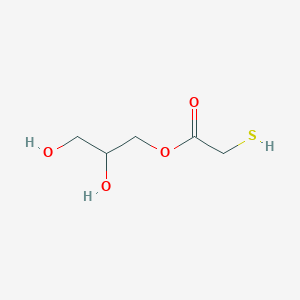

Hirudin (54-65) (desulfated) is a fragment of the 65 residue protein of Hirudin . It is a small protein (polypeptide) composed of 65-66 amino acids . The molecular formula is C66H93N13O25 . It has a strong inhibitory effect on thrombin and is the strongest natural specific inhibitor of thrombin found so far .

Synthesis Analysis

Hirudin is mainly produced in bacterial or yeast expression systems . The cell-free synthesis of hirudin has been developed as an alternative protocol . The combination of K562 cell lysates and the endogenous wild-type signal peptide sequence was found to be most effective . Cell-free synthesized hirudin showed a considerably higher anti-thrombin activity compared to recombinant hirudin produced in bacterial cells .Molecular Structure Analysis

The molecular weight of Hirudin (54-65) (desulfated) is 1468.5 g/mol . The IUPAC name is glycyl-L-alpha-aspartyl-L-phenylalanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-isoleucyl-L-prolyl-L-alpha-glutamyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-glutamine .Chemical Reactions Analysis

Hirudin fuses with thrombin to produce a non-covalent nitric oxide synthase with a dissociation constant of the order of 10-12 and a very fast reaction rate . Hirudin and thrombin have strong infectivity, 1μg can neutralize 5μg thrombin, and the molar ratio is 1:1 .科学的研究の応用

Thrombin Inhibition

Hirudin (54-65) (desulfated) is a derivative of Hirudin, an acidic polypeptide secreted by the salivary glands of Hirudo medicinalis . It is the strongest natural specific inhibitor of thrombin found so far . It has a strong inhibitory effect on thrombin , and 1μg can neutralize 5μg thrombin, with a molar ratio of 1:1 .

Anti-thrombotic Effect

Hirudin has been demonstrated to possess a potent anti-thrombotic effect in previous studies . The derivatives of Hirudin, including Hirudin (54-65) (desulfated), have been the focus of increasing research due to their stronger antithrombotic activity and lower bleeding risk .

Wound Repair

Hirudin and its derivatives have been reported to have a wound repair effect . This could potentially be applied in the field of wound healing and tissue regeneration.

Anti-fibrosis Effect

Hirudin and its derivatives have been reported to have an anti-fibrosis effect . This could be beneficial in the treatment of diseases characterized by fibrosis, such as liver cirrhosis and pulmonary fibrosis.

Effect on Diabetic Complications

Hirudin and its derivatives have been reported to have an effect on diabetic complications . This suggests potential applications in the management and treatment of diabetes and its complications.

Anti-tumor Effect

Hirudin and its derivatives have been reported to have an anti-tumor effect . This suggests potential applications in cancer treatment.

Anti-hyperuricemia Effect

Hirudin and its derivatives have been reported to have an anti-hyperuricemia effect . This suggests potential applications in the treatment of hyperuricemia and gout.

Effect on Cerebral Hemorrhage

Hirudin and its derivatives have been reported to have an effect on cerebral hemorrhage . This suggests potential applications in the treatment of cerebral hemorrhage and other cerebrovascular diseases.

作用機序

Target of Action

Hirudin (54-65) (desulfated) is a desulfated peptide fragment of hirudin, an anticoagulant produced by H. medicinalis . The primary target of this compound is thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting by converting fibrinogen into fibrin, which forms the structural basis of a blood clot .

Mode of Action

Hirudin (54-65) (desulfated) interacts with thrombin in a highly specific and efficient manner . It fuses with thrombin to produce a non-covalent complex . This interaction inhibits the proteolytic function of thrombin, thereby preventing the conversion of fibrinogen to fibrin . This results in the inhibition of blood clot formation .

Biochemical Pathways

The action of Hirudin (54-65) (desulfated) primarily affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting thrombin, Hirudin (54-65) (desulfated) disrupts this cascade, preventing the formation of fibrin and ultimately the formation of blood clots .

Pharmacokinetics

It is known that the compound has a low oral bioavailability due to poor absorption . It is primarily excreted through the kidneys . The distribution half-life is approximately 15-20 minutes, and the clearance half-life is about 1-2 hours .

Result of Action

The primary molecular effect of Hirudin (54-65) (desulfated) is the inhibition of thrombin, which results in the prevention of fibrin clot formation . This can have significant cellular effects, particularly in conditions where blood clotting is a concern, such as in thrombosis .

Safety and Hazards

将来の方向性

The future directions of Hirudin (54-65) (desulfated) research could involve its potential applications in treating related diseases . It has been demonstrated to possess potent anti-thrombotic effect , and various bioactivities of hirudin have been reported as well, including wound repair effect, anti-fibrosis effect, effect on diabetic complications, anti-tumor effect, anti-hyperuricemia effect, effect on cerebral hemorrhage, and others .

特性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H93N13O25/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEKMMIWGPUTGR-SQJOKQRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H93N13O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hirudin (54-65) (desulfated) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B53543.png)

![[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate](/img/structure/B53550.png)

![([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid](/img/structure/B53568.png)